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Compound of Interest

Compound Name: 1-Bromo-2-methylcyclopentane

Cat. No.: B3258946 Get Quote

CAS Number: 31201-11-3

This technical guide provides a comprehensive overview of 1-bromo-2-methylcyclopentane,

a halogenated cycloalkane utilized as an intermediate in organic synthesis. The document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical manufacturing.

Chemical and Physical Properties
1-bromo-2-methylcyclopentane is a flammable liquid that can cause skin and eye irritation.[1]

It is characterized by the chemical formula C₆H₁₁Br and a molecular weight of 163.06 g/mol .[1]

[2] Due to the presence of two stereocenters, this compound can exist as a mixture of

diastereomers.[2]

Table 1: Physical and Chemical Properties of 1-bromo-2-methylcyclopentane
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Property Value Reference

CAS Number 31201-11-3 [1][2]

Molecular Formula C₆H₁₁Br [1][2]

Molecular Weight 163.06 g/mol [1][2]

Physical State Liquid [1]

Hazards Flammable, Skin/Eye Irritant [1]

Spectroscopic Data
The structural elucidation of 1-bromo-2-methylcyclopentane relies on various spectroscopic

techniques. Below is a summary of expected spectral data based on its structure and data from

similar compounds.

Table 2: Predicted Spectroscopic Data for 1-bromo-2-methylcyclopentane
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Spectroscopy Expected Peaks/Signals

¹H NMR

Chemical shifts for protons on the cyclopentane

ring are expected in the range of 1.0-4.5 ppm.

The proton attached to the carbon bearing the

bromine atom (CH-Br) would appear further

downfield. Protons of the methyl group would

likely appear as a doublet around 1.0-1.5 ppm.

¹³C NMR

Signals for the carbon atoms of the

cyclopentane ring and the methyl group are

anticipated. The carbon atom bonded to the

bromine atom is expected to have a chemical

shift in the range of 40-60 ppm. A reference

spectrum for cis-1-bromo-2-methyl-

cyclopentane is available.[3]

Infrared (IR)

Characteristic C-H stretching vibrations are

expected in the range of 2850-3000 cm⁻¹. A C-

Br stretching absorption is anticipated in the

fingerprint region, typically between 500-700

cm⁻¹.

Mass Spectrometry

The mass spectrum would show a molecular ion

peak (M+) and an M+2 peak of nearly equal

intensity, which is characteristic of bromine-

containing compounds due to the presence of

the ⁷⁹Br and ⁸¹Br isotopes. Common

fragmentation patterns for cycloalkanes include

the loss of alkyl fragments.

Synthesis
A common synthetic route to 1-bromo-2-methylcyclopentane involves the nucleophilic

substitution of a hydroxyl group in 2-methylcyclopentanol.

Experimental Protocol: Synthesis of trans-1-bromo-2-
methylcyclopentane from cis-2-methylcyclopentanol
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This procedure outlines the synthesis of the trans isomer from the cis alcohol via an Sₙ2

reaction, which proceeds with an inversion of stereochemistry.

Reagents:

cis-2-methylcyclopentanol

Phosphorus tribromide (PBr₃)

Pyridine (optional, as a scavenger for HBr)

Diethyl ether (or other suitable anhydrous solvent)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-

2-methylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen

or argon).

Cool the solution in an ice bath.

Slowly add a solution of phosphorus tribromide in diethyl ether dropwise to the cooled

alcohol solution with continuous stirring. The reaction is exothermic.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for several hours.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Once the reaction is complete, carefully pour the mixture over crushed ice to quench the

excess PBr₃.

Separate the organic layer and wash it sequentially with cold water, saturated sodium

bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude product.

The crude trans-1-bromo-2-methylcyclopentane can be purified by fractional distillation.

Chemical Reactions and Pathways
1-bromo-2-methylcyclopentane is a versatile intermediate that undergoes several types of

reactions, primarily nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions
The bromine atom in 1-bromo-2-methylcyclopentane is a good leaving group, making the

compound susceptible to nucleophilic attack. It can undergo both Sₙ1 and Sₙ2 reactions

depending on the nucleophile, solvent, and stereochemistry of the substrate.

Elimination Reactions
In the presence of a strong, non-nucleophilic base, 1-bromo-2-methylcyclopentane can

undergo elimination reactions (E1 or E2) to form alkenes, such as 1-methylcyclopentene or 3-

methylcyclopentene.

Synthesis Pathway Diagram
The following diagram illustrates the synthesis of trans-1-bromo-2-methylcyclopentane from

cis-2-methylcyclopentanol.

Synthesis of trans-1-bromo-2-methylcyclopentane

cis-2-methylcyclopentanol SN2 Transition State
PBr3

trans-1-bromo-2-methylcyclopentane
Inversion of Stereochemistry
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Caption: Synthesis of trans-1-bromo-2-methylcyclopentane via an Sₙ2 reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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